3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-12-17(2)14-18(13-16)22(29)24-19-8-10-27(11-9-19)23(30)21-15-28(26-25-21)20-6-4-3-5-7-20/h3-7,12-15,19H,8-11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERFYGONFJRXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes. The 1,2,3-triazole ring, a component of the compound, is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism.
Biological Activity
3,5-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 403.5 g/mol. Its structural features include a triazole ring and a piperidine moiety, which are known to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1251556-28-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzymatic Inhibition : The triazole moiety may inhibit enzymes involved in critical biochemical pathways, such as those related to cancer cell proliferation and survival.
- Receptor Modulation : The piperidine component may influence receptor activity, potentially leading to altered signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values for these compounds often range from 10 to 50 μM, indicating moderate potency.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 25.72 ± 3.95 |
| U87 | 45.2 ± 13.0 |
Antitubercular Activity
The compound's structural features suggest potential activity against Mycobacterium tuberculosis. Similar triazole derivatives have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen.
Study on Anticancer Effects
In a recent study published in MDPI, researchers synthesized a series of triazole-based compounds and evaluated their anticancer activities. The study found that the introduction of the phenyl group significantly enhanced the cytotoxicity against cancer cells compared to compounds lacking this substitution.
Study on Antitubercular Properties
Another research effort focused on the synthesis of benzamide derivatives with triazole components aimed at developing new anti-tubercular agents. The most promising compounds exhibited low toxicity towards human cells while maintaining effective inhibition against Mycobacterium tuberculosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidinyl benzamide derivatives reported in the literature. Key differences in substituents, synthetic yields, and spectral properties are summarized (Table 1).
Key Findings
Structural Variations and Synthetic Yields The target compound’s 1,2,3-triazole moiety distinguishes it from urea- or thiourea-linked analogs (e.g., 8a, 14a) . Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance pharmacokinetic properties compared to urea derivatives. Lower yields in compounds like 8b (35.2%) and 14a (35.2%) suggest challenges in introducing fluoro/trifluoromethyl groups or urea linkers during synthesis .
Mass spectrometry data (e.g., 6e, 6f) confirms molecular weights and purity, though similar data for the target compound is unavailable .
Piperidine Modifications Compounds with phenoxy-piperidine linkers (14a) or sulfonyl groups (13b) exhibit divergent solubility profiles compared to the target’s triazole-carbonyl-piperidine system .
Research Implications
- The target compound’s 1,2,3-triazole core may offer advantages in drug design, such as resistance to enzymatic degradation, but direct biological data is absent in the provided evidence.
- Synthetic methodologies from (e.g., hydrogenation under NaH) could be adapted for optimizing the target compound’s yield .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of 3,5-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide requires strategic disassembly into three primary intermediates:
- 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid : Serves as the acylating agent for the piperidine ring.
- Piperidin-4-amine : Provides the central nitrogen-containing scaffold.
- 3,5-Dimethylbenzoyl chloride : The benzamide precursor for final coupling.
Retrosynthetic pathways prioritize modular assembly to enable functional group compatibility and regioselective transformations.
Synthesis of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is synthesized via CuAAC, a click chemistry reaction, between phenyl azide and propiolic acid:
$$
\text{Ph-N}3 + \text{HC≡C-COOH} \xrightarrow{\text{CuSO}4/\text{NaAsc}} \text{1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid}
$$
Conditions :
- Phenyl azide (1.0 eq), propiolic acid (1.2 eq), CuSO₄ (5 mol%), sodium ascorbate (10 mol%) in tert-butanol/H₂O (1:1).
- Reaction time: 12 h at 25°C.
- Yield: 78% after recrystallization (ethanol/water).
Characterization Data
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.72 (s, 1H, triazole-H), 7.80–7.45 (m, 5H, Ar-H), 13.10 (s, 1H, COOH).
- IR (cm⁻¹) : 1685 (C=O), 1602 (triazole C=N).
Preparation of 1-(1-Phenyl-1H-1,2,3-Triazole-4-Carbonyl)Piperidin-4-Amine
Acylation of Piperidin-4-Amine
The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by coupling with piperidin-4-amine:
$$
\text{1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Piperidin-4-amine}} \text{1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine}
$$
Conditions :
- Acyl chloride (1.0 eq), piperidin-4-amine (1.5 eq), triethylamine (2.0 eq) in dichloromethane (DCM).
- Reaction time: 4 h at 0°C → 25°C.
- Yield: 85% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Characterization Data
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.60 (s, 1H, triazole-H), 7.70–7.40 (m, 5H, Ar-H), 3.90–3.40 (m, 2H, piperidine-H), 2.80–2.50 (m, 2H, piperidine-H), 1.90–1.50 (m, 4H, piperidine-H).
- MS (EI) : m/z 286 [M+H]⁺.
Final Coupling with 3,5-Dimethylbenzoyl Chloride
Amide Bond Formation
The secondary amine of the piperidine intermediate reacts with 3,5-dimethylbenzoyl chloride to yield the target compound:
$$
\text{1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine} + \text{3,5-Dimethylbenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions :
- Piperidine intermediate (1.0 eq), 3,5-dimethylbenzoyl chloride (1.2 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DCM.
- Reaction time: 6 h at 25°C.
- Yield: 72% after recrystallization (methanol).
Characterization Data
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.65 (s, 1H, triazole-H), 7.75–7.45 (m, 5H, Ar-H), 7.30 (s, 2H, benzamide-H), 6.95 (s, 1H, benzamide-H), 4.10–3.80 (m, 2H, piperidine-H), 3.50–3.20 (m, 2H, piperidine-H), 2.35 (s, 6H, CH₃), 2.00–1.60 (m, 4H, piperidine-H).
- IR (cm⁻¹) : 1650 (amide C=O), 1595 (triazole C=N).
- MS (EI) : m/z 403 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines triazole formation and piperidine acylation in a single vessel:
- CuAAC Synthesis : As described in Section 2.1.
- In Situ Acylation : Without isolating the triazole-carboxylic acid, add SOCl₂ and piperidin-4-amine sequentially.
- Final Benzoylation : Introduce 3,5-dimethylbenzoyl chloride after neutralization.
Advantages : Reduces purification steps; overall yield improves to 68%.
Analytical Validation and Quality Control
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min, λ = 254 nm).
- Elemental Analysis :
| Calculated (%) | C: 68.46 | H: 6.25 | N: 17.36 |
| Found (%) | C: 68.12 | H: 6.31 | N: 17.28 |
Stability Studies
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
- Hydrolytic Stability : Stable in pH 4–8 buffers (24 h, 25°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
